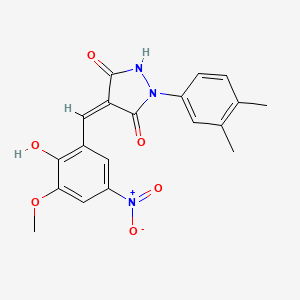![molecular formula C12H19NO3 B4943794 2-{[3-(2-methoxyphenoxy)propyl]amino}ethanol](/img/structure/B4943794.png)
2-{[3-(2-methoxyphenoxy)propyl]amino}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(2-methoxyphenoxy)propyl]amino}ethanol, commonly known as MPPE, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. MPPE is a colorless liquid that is soluble in water and has a molecular weight of 221.28 g/mol.
Applications De Recherche Scientifique
MPPE has been studied for its potential applications in various fields, including biomedical research, environmental science, and industrial chemistry. In biomedical research, MPPE has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In environmental science, MPPE has been investigated for its ability to remove heavy metals from wastewater. In industrial chemistry, MPPE has been used as a solvent and surfactant in various processes.
Mécanisme D'action
The mechanism of action of MPPE is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. MPPE has been shown to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in the immune response and inflammation. It has also been shown to inhibit the expression of COX-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
MPPE has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that MPPE can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce the production of inflammatory cytokines in immune cells. In animal studies, MPPE has been shown to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPPE in lab experiments is its ability to cross the blood-brain barrier, which makes it a potential candidate for drug delivery to the brain. MPPE is also relatively easy to synthesize and purify, which makes it a cost-effective option for research. However, one limitation of using MPPE is its low solubility in organic solvents, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research involving MPPE. One area of interest is its potential use as a drug delivery system for the treatment of neurological disorders. Another area of interest is its potential use in the removal of heavy metals from contaminated water sources. Additionally, further research is needed to fully understand the mechanism of action of MPPE and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of MPPE involves the reaction of 3-(2-methoxyphenoxy)propylamine with ethylene oxide in the presence of a catalyst. The resulting product is then purified through distillation and recrystallization. The yield of the synthesis process is typically around 70-80%.
Propriétés
IUPAC Name |
2-[3-(2-methoxyphenoxy)propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-15-11-5-2-3-6-12(11)16-10-4-7-13-8-9-14/h2-3,5-6,13-14H,4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJQMGIVRJYDMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCNCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Methoxyphenoxy)propylamino]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B4943723.png)


![2-bromo-4-chloro-1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4943758.png)
![2-{5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4943764.png)
![N-(tert-butyl)-3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4943768.png)
![11-(2-hydroxy-5-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4943771.png)
![methyl 3-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B4943779.png)
![N-(4-chlorophenyl)-4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4943785.png)
![N-(4-chloro-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B4943791.png)
![1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4943799.png)
![2,7-dimethyl-6-phenyl-7H-imidazo[2,1-b][1,3,4]thiadiazol-4-ium 4-methylbenzenesulfonate](/img/structure/B4943804.png)
